molecular formula C23H25N3O11S2 B1239372 Ticarcillin-clavulanic acid CAS No. 86482-18-0

Ticarcillin-clavulanic acid

Cat. No.: B1239372
CAS No.: 86482-18-0
M. Wt: 583.6 g/mol
InChI Key: XWMVMWTVLSLJGY-FAJPTIRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ticarcillin-clavulanic acid is a combination antibiotic consisting of ticarcillin, a beta-lactam antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination enhances the spectrum of action and restores efficacy against ticarcillin-resistant bacteria that produce certain beta-lactamases . Ticarcillin is a carboxypenicillin, while clavulanic acid is derived from Streptomyces clavuligerus .

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Scientific Research Applications

1. Veterinary Use in Mares

Ticarcillin and clavulanic acid have been administered intravenously and intrauterinely to normal oestrous mares. This study suggests that while the intrauterine administration results in higher tissue concentrations than intravenous, the rapid decline in ticarcillin concentrations necessitates frequent treatment to maintain effective levels. Clavulanate concentrations in tissue were either low or persisted for only a short time after administration, making its addition questionable for treating intrauterine infections in mares (van Camp et al., 2000).

2. Treatment of Severe Pneumonia

A study evaluating ticarcillin/clavulanate in the treatment of severe community- and hospital-acquired pneumonia showed that it was highly effective in 73% of patients. Pathogen eradication was noted in all patients, suggesting its efficiency in treating severe or complicated pneumonia. In cases of ventilator-associated pneumonia, the combination with an aminoglycoside is recommended (Iakovlev et al., 2000).

3. Pharmaceutical Formulation Analysis

A study developed a new HPLC method for simultaneously determining ticarcillin and clavulanic acid in pharmaceutical formulations. This method offers advantages such as lower flow rate and shorter analysis time, crucial for effective pharmaceutical quality control (Tsou et al., 2009).

4. Home Treatment of Serious Infections

Continuous infusion of ticarcillin-clavulanate has been used for home treatment of serious infections. This method proved to be safe, effective, convenient, and practical, representing a therapeutic advance over traditional intermittent dosing, especially in a home setting (Munckhof et al., 2005).

5. Veterinary Use in Stallion Semen Cooling

The addition of ticarcillin-clavulanic acid to INRA 96 extender for stallion semen cooling was evaluated. The study found that this addition did not adversely affect sperm quality in extended semen after cooled storage and effectively controlled bacterial growth (Dean et al., 2012).

6. In Vitro Synergy Against Pseudomonas Aeruginosa

Research on in vitro synergy of ticarcillin/clavulanate combined with aztreonam and ceftolozane/tazobactam against SPM-1-producing Pseudomonas aeruginosa strains showed synergistic and additive effects, suggesting potential as a combination therapy for treating these infections (Rocha-Santos et al., 2021).

7. Canine and Feline Infection Treatment

A study investigated the in vitro susceptibilities of canine and feline Escherichia coli and canine Pseudomonas spp. isolates to ticarcillin and this compound, finding reasonable efficacy against these isolates. This supports its potential therapeutic use in veterinary medicine, with considerations for minimizing bacterial resistance (Bennett et al., 2013).

8. Treatment in Pediatric Cystic Fibrosis Patients

Research on high-dose intermittent ticarcillin-clavulanate administration in pediatric cystic fibrosis patients showed its safety, suggesting that higher than FDA-approved doses may be effectively used in treating exacerbations in these patients (Zobell et al., 2010).

Mechanism of Action

Ticarcillin’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs .

Safety and Hazards

Ticarcillin-clavulanic acid can cause mild transient aminotransferase elevations, and therapy has been linked to instances of acute cholestatic liver disease similar to that described commonly with amoxicillin-clavulanate . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment/face protection, and ensuring adequate ventilation .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVMWTVLSLJGY-FAJPTIRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235588
Record name Clavulanic acid mixture with ticarcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86482-18-0
Record name Clavulanic acid-ticarcillin mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86482-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clavulanic acid mixture with Ticarcillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clavulanic acid mixture with ticarcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ticarcillin-clavulanic acid
Reactant of Route 2
Ticarcillin-clavulanic acid
Reactant of Route 3
Ticarcillin-clavulanic acid
Reactant of Route 4
Ticarcillin-clavulanic acid
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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